

DFX117: A Comparative Analysis Against Other c-Met Inhibitors

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Compound of Interest

Compound Name: DFX117

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The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Its aberrant activation can drive tumor growth, proliferation, and metastasis. This guide provides a detailed comparison of **DFX117**, a novel dual PI3K α and c-Met inhibitor, against other prominent c-Met inhibitors, supported by available preclinical data.

Overview of DFX117

DFX117 is distinguished as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and the α isoform of phosphoinositide 3-kinase (PI3K α).^{[1][2]} This dual-action mechanism is strategic, as the PI3K/Akt signaling pathway is a common resistance mechanism to c-Met inhibitors.^[1] By concurrently inhibiting both pathways, **DFX117** holds the potential for enhanced antitumor activity and the ability to overcome resistance.

In Vitro Potency and Efficacy

The inhibitory activity of **DFX117** has been evaluated in both biochemical and cellular assays. While a specific biochemical IC₅₀ value for its direct inhibition of the c-Met kinase is not publicly available, its potent anti-proliferative effects in cancer cell lines with c-Met amplification underscore its efficacy in targeting this pathway.

Table 1: Comparison of Biochemical Inhibitory Activity (IC₅₀/Ki)

| Inhibitor | c-Met IC50/Ki | Other Key Targets (IC50/Ki) | Notes |
|--------------|---|---|---------------------------------------|
| DFX117 | Not Available | PI3K α (IC50: 0.5 nM) [1] | Dual inhibitor. |
| Crizotinib | IC50: 8 nM (biochemical)[3], 11 nM (cellular) | ALK (IC50: 20 nM, biochemical; 24 nM, cellular), ROS1 (Ki: <0.025 nM) | Multi-targeted kinase inhibitor. |
| Cabozantinib | IC50: 1.3 nM | VEGFR2 (IC50: 0.035 nM), RET (IC50: 5.2 nM), KIT (IC50: 4.6 nM), AXL (IC50: 7 nM) | Multi-targeted kinase inhibitor. |
| Tivantinib | Ki: 355 nM | Non-ATP competitive inhibitor. | |
| Capmatinib | IC50: 0.13 nM | Highly selective for c-Met. | Potent and selective c-Met inhibitor. |

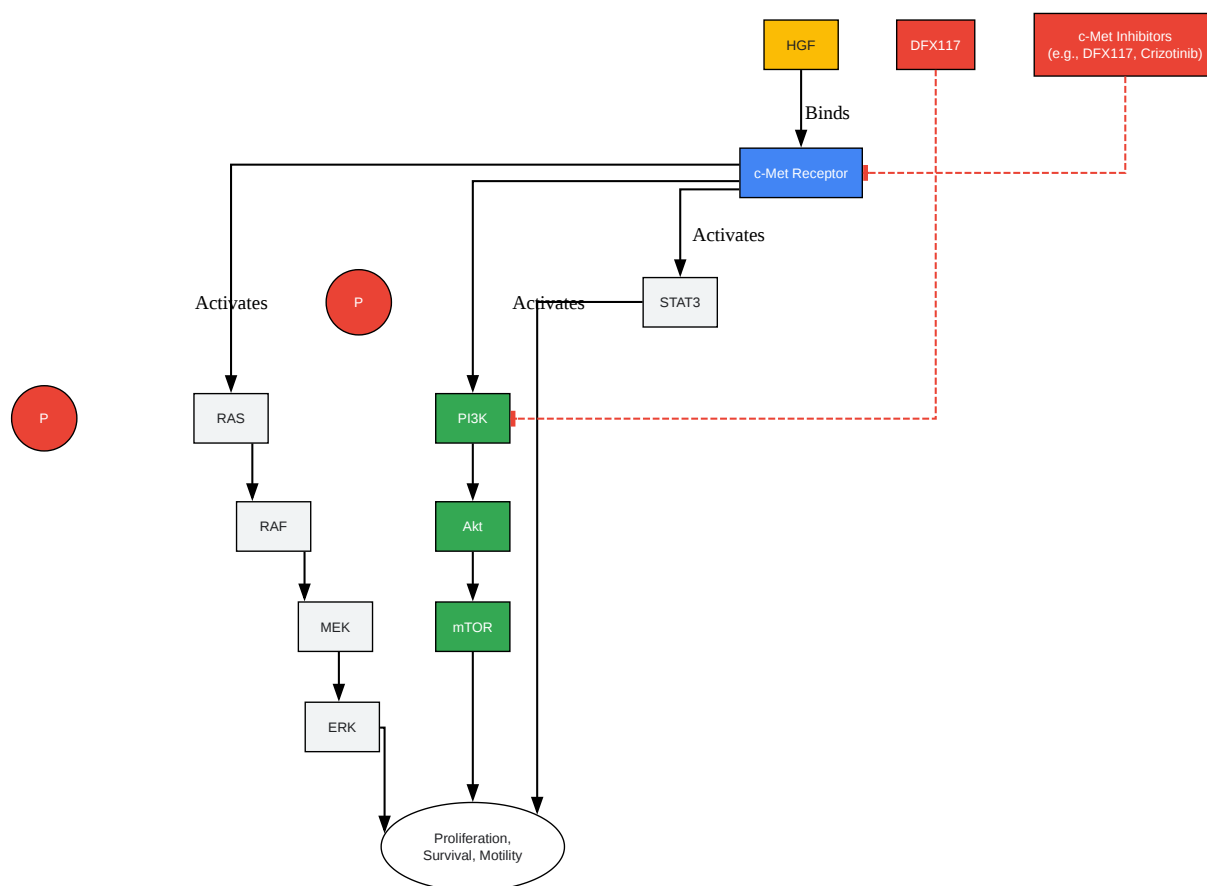
Table 2: Anti-Proliferative Activity in c-Met-Dependent Cancer Cell Lines (IC50)

| Inhibitor | Cell Line(s) | IC50 (μM) | Notes |
|---|------------------------------|--|---|
| DFX117 | NCI-H1975, NCI-H1993, HCC827 | 0.02 - 0.08 | Effective in NSCLC cell lines with c-Met amplification. |
| Crizotinib | GTL-16 (gastric carcinoma) | 0.0097 | Potent in c-Met amplified cells. |
| MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric cancer) | < 0.2 | Effective in various gastric cancer cell lines with MET amplification. | |
| Cabozantinib | Hs 746T (gastric carcinoma) | Not Available | |
| Tivantinib | A549, DBTRG, NCI-H441 | 0.29 - 0.45 | |
| Huh7, Hep3B (hepatocellular carcinoma) | 0.0099 - 0.448 | | |
| Capmatinib | EBC-1 (NSCLC) | Not Available | Exquisitely sensitive. |

c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, and motility.

c-Met inhibitors can be broadly classified based on their mechanism of action. Type I and II inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain, while others, like Tivantinib, are non-ATP competitive.



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Caption: Simplified c-Met signaling pathway and points of inhibition.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor activity of c-Met inhibitors.

Table 3: Comparison of In Vivo Antitumor Activity

| Inhibitor | Animal Model | Tumor Type | Key Findings |
|--------------|-------------------------------------|-------------------------------|--|
| DFX117 | Xenograft mouse model | Non-small cell lung cancer | Exhibited significant tumor growth inhibition. |
| Crizotinib | GTL-16 xenograft | Gastric carcinoma | Caused marked regression of large established tumors. |
| Cabozantinib | RIP-Tag2 mice | Pancreatic islet tumors | Disrupted tumor vasculature and caused extensive tumor cell apoptosis. |
| Tivantinib | HT29, MKN-45, MDA-MB-231 xenografts | Colon, gastric, breast cancer | Showed 45-79% reduction in tumor growth. |
| Capmatinib | EBC-1 xenograft | Non-small cell lung cancer | Demonstrated in vivo sensitivity. |

Experimental Protocols

Standard methodologies are employed to assess the efficacy of c-Met inhibitors.

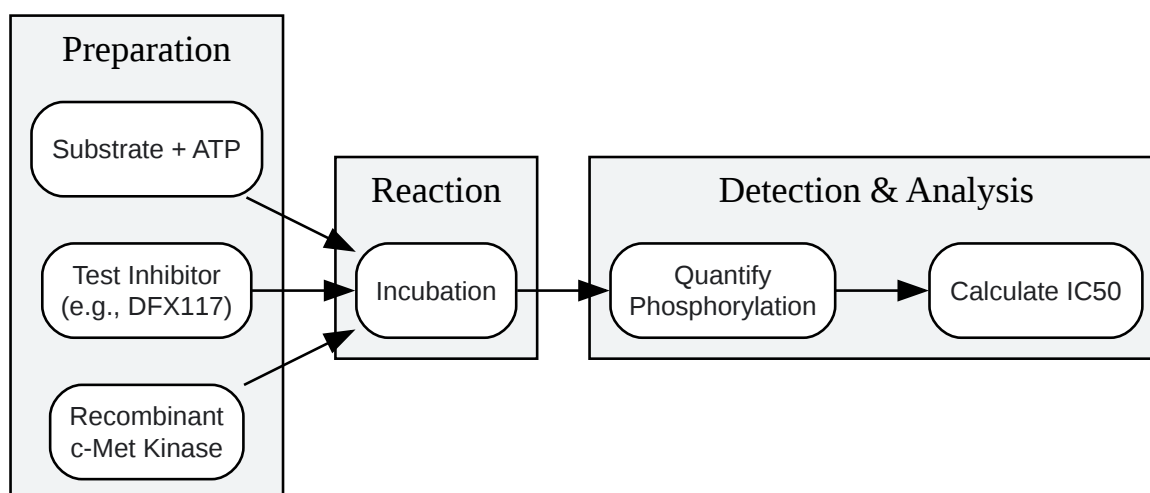
Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

- Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of

phosphorylated substrate is then measured.

- Typical Procedure:
 - Recombinant c-Met protein is pre-incubated with the test inhibitor.
 - The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled [γ - 32 P]ATP).
 - The reaction is allowed to proceed for a defined period and then stopped.
 - The amount of phosphorylated substrate is quantified using methods such as filter-binding assays, fluorescence resonance energy transfer (FRET), or luminescence-based technologies (e.g., ADP-Glo).
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.



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Caption: General workflow of a biochemical c-Met kinase assay.

Cellular Phosphorylation Assay

This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

- Principle: Cancer cells with activated c-Met signaling are treated with the inhibitor. The level of phosphorylated c-Met is then measured, typically by Western blotting or ELISA.
- Typical Procedure:
 - Cancer cells (e.g., NCI-H1975, A549) are cultured and treated with various concentrations of the inhibitor for a specific duration (e.g., 24 hours).
 - For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with HGF.
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blot).
 - The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
 - Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
 - The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition.

Studies have shown that **DFX117** significantly suppresses the levels of phosphorylated Met in a concentration-dependent manner in both A549 and NCI-H1975 cells. This inhibition of c-Met activation by **DFX117** subsequently leads to the downregulation of downstream signaling molecules such as p-RAC1, p-STAT3, and p-ERK1/2.

Pharmacokinetics

Pharmacokinetic profiles determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its clinical utility. Limited pharmacokinetic data for **DFX117** is publicly available.

Conclusion

DFX117 presents a promising therapeutic strategy for cancers with aberrant c-Met and PI3K α signaling. Its dual inhibitory mechanism offers the potential to overcome resistance mechanisms that limit the efficacy of single-agent c-Met inhibitors. The available preclinical data demonstrates its potent anti-proliferative activity in relevant cancer cell lines and in vivo tumor models. Further direct comparative studies with other c-Met inhibitors, particularly focusing on biochemical IC₅₀ for c-Met and head-to-head in vivo efficacy, will be crucial in fully elucidating its therapeutic potential relative to existing and emerging c-Met targeted therapies.

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References

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